3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring system, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The formamido group can be introduced via a formylation reaction, followed by the formation of the imino group through a condensation reaction with an appropriate amine . The final step involves the esterification of the phenyl group with 3-bromobenzoic acid under standard esterification conditions, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as an antibacterial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxin ring system can also interact with various receptors or proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring system but lacks the formamido and bromobenzoate groups.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide: Similar structure but with a sulfonamide group instead of the formamido and bromobenzoate groups.
Uniqueness
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of the benzodioxin ring system with the formamido and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C23H17BrN2O5 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
[3-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrN2O5/c24-17-7-4-6-16(12-17)23(28)30-18-8-3-5-15(11-18)13-25-26-22(27)21-14-29-19-9-1-2-10-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+ |
InChI Key |
OLDMBEPZSRCYJY-DHRITJCHSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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